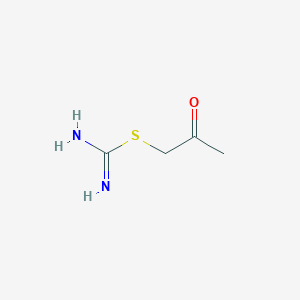![molecular formula C19H21NO B15160376 1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine CAS No. 670239-37-9](/img/structure/B15160376.png)
1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine is a unique compound of notable interest due to its complex structure and potential applications in various scientific fields. The compound consists of a piperidine ring attached to a but-2-yn-1-yl chain, which is further linked to a naphthalene group via an oxygen atom. This unique structure imparts specific chemical and physical properties to the molecule, making it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of 1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine generally involves multi-step organic synthesis. One common approach includes:
Synthesis of the But-2-yn-1-yl Chain: : This is typically achieved through alkylation reactions using propargyl halides and subsequent functional group transformations.
Attachment of the Naphthalene Group: : Naphthalene derivatives are often attached through nucleophilic aromatic substitution, where the naphthalene ring is functionalized to react with the but-2-yn-1-yl chain.
Incorporation of the Piperidine Ring: : The final step involves the formation of the piperidine ring, which can be achieved through various cyclization reactions or by the addition of piperidine to a suitably functionalized intermediate.
Industrial Production Methods: : Industrial methods typically scale up these synthetic routes, focusing on optimizing reaction conditions for higher yields and purity. This may include the use of catalysts, solvent systems, and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions: : The compound can undergo a variety of chemical reactions due to its functional groups:
Oxidation: : The presence of the but-2-yn-1-yl chain allows for selective oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : The triple bond within the but-2-yn-1-yl chain is susceptible to reduction, forming alkanes or alkenes under hydrogenation conditions with palladium or platinum catalysts.
Substitution: : The naphthalene group can undergo electrophilic aromatic substitution, where substituents are introduced onto the aromatic ring using reagents like halogens or alkyl halides.
Common Reagents and Conditions: : Reagents like hydride donors, oxidizing agents, and halogenating agents are commonly used under controlled temperature and pH conditions to achieve the desired transformations.
Major Products: : The major products of these reactions often include derivatized versions of the original compound with various functional groups introduced or modified.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, the compound is often used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups.
Biology: : Biological applications may involve the compound's use as a molecular probe or a potential therapeutic agent due to its structural characteristics that allow for interactions with biological macromolecules.
Medicine: : In medicine, the compound's derivatives might exhibit pharmacological activities, making them candidates for drug development and therapeutic research.
Industry: : Industrial applications could involve the compound as a precursor for materials science, especially in the development of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which 1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine exerts its effects involves its interaction with molecular targets. The naphthalene group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions influence the molecular pathways involved, potentially affecting enzyme activity, receptor binding, or cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds, such as those with varying alkyne chains or different aromatic substituents, can exhibit different reactivity and interaction profiles. For instance:
1-{4-[(Phenyl)oxy]but-2-yn-1-yl}piperidine: : This compound might show altered reactivity due to the presence of a phenyl group instead of a naphthalene group.
1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}morpholine: : Replacing the piperidine ring with a morpholine ring could impact its interaction with biological targets and its overall chemical reactivity.
Eigenschaften
CAS-Nummer |
670239-37-9 |
|---|---|
Molekularformel |
C19H21NO |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1-(4-naphthalen-2-yloxybut-2-ynyl)piperidine |
InChI |
InChI=1S/C19H21NO/c1-4-12-20(13-5-1)14-6-7-15-21-19-11-10-17-8-2-3-9-18(17)16-19/h2-3,8-11,16H,1,4-5,12-15H2 |
InChI-Schlüssel |
YTCCIFPMKYWVIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC#CCOC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
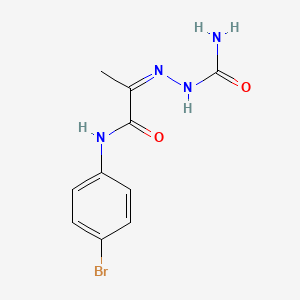
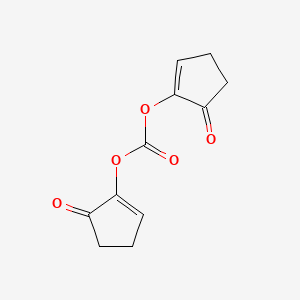
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
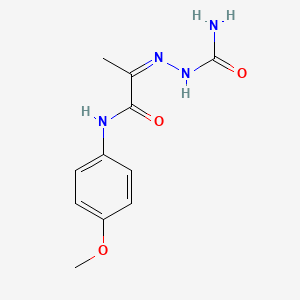
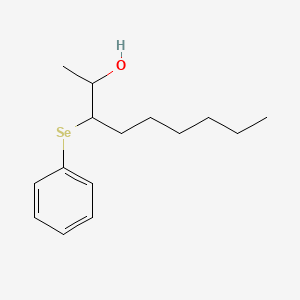
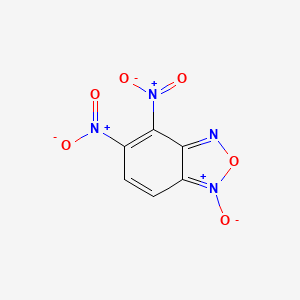


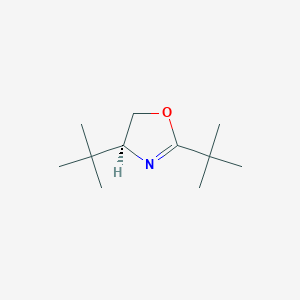
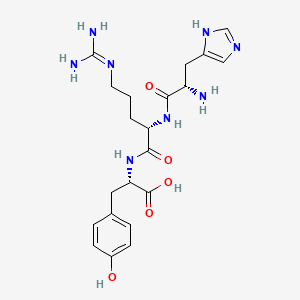
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
